Barium acetylide
Description
Barium acetylide (BaC₂) is an ionic organometallic compound formed by the interaction of barium with acetylide ligands (C≡C⁻). It belongs to the alkaline-earth-metal acetylide family, characterized by σ-bonding between the metal center and the acetylide moiety. Recent crystallographic studies reveal that this compound exhibits significant structural distortions due to the large ionic radius of barium (1.56 Å). For example, in the complex [Ba([18]crown-6)(C≡CSiPh₃)₂], the C-Ba-C bent angle is 162.7(3)°, while the Ba-C≡C angle deviates markedly from linearity at 126.6(3)° . This distortion reflects the steric and electronic effects of the bulky triphenylsilyl ligand and the inherent flexibility of the larger Ba²⁺ ion.
This compound is synthesized via deprotonation of terminal alkynes using barium bases or through transmetallation reactions. Hydrolysis of this compound yields acetylene (C₂H₂) and barium oxide (BaO), confirming its ionic nature . Its reactivity and stability are influenced by ligand choice and coordination environment, as demonstrated in studies incorporating ligands like HC≡C-4-tBuC₆H₄ and HC≡CtBu .
Properties
CAS No. |
12070-27-8 |
|---|---|
Molecular Formula |
C2H8Ba |
Molecular Weight |
169.41 g/mol |
InChI |
InChI=1S/2CH4.Ba/h2*1H4; |
InChI Key |
ZGUNIRBXDTZDOI-UHFFFAOYSA-N |
SMILES |
C.C.[Ba] |
Canonical SMILES |
C.C.[Ba] |
Other CAS No. |
12070-27-8 |
Synonyms |
barium acetylide |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactions with Water and Air
Barium acetylide ignites on contact with water or ethanol vapors in air . Barium also readily oxidizes in moist air, and this compound in powdered form reacts violently with air .
Reactions with Hydrogen and Halogens
This compound undergoes incandescent reactions when heated with hydrogen at 150°C, chlorine at 140°C, bromine at 130°C, iodine at 122°C, and selenium at 150°C .
Reactions with Acids
Barium acetate is produced by the reaction of acetic acid with barium carbonate :
Barium acetate also reacts with sulfuric acid, hydrochloric acid, and nitric acid to give barium sulfate, barium chloride, and barium nitrate, respectively .
As a Reductant
The diborides of titanium and zirconium are more reactive to strongly acidic solutions than corresponding carbides and nitrides. Unlike carbides and nitrides, and reduce metal salt solutions such as to the corresponding free metal .
Reactions to Form Barium Hydrogen Acetylide
Barium reacts with acetylene in liquid ammonia to synthesize .
Use as a Base Catalyst
Base-catalyzed reactions of acetylene are frequently encountered because the protons of acetylene are relatively acidic for a hydrocarbon .
Alkylation of Acetylide Anions
Alkylation of acetylide ions is a reaction where a new carbon-carbon bond is formed . During this reaction, the lone pair electrons on the acetylide anion attack the electrophilic carbon in the 1° alkyl halide, forming a new C-C bond. The formation of this new bond causes the expulsion of the halogen as a leaving group, converting a terminal alkyne into an internal alkyne .
SN2 Reactions of Acetylide Ions with Alkyl Halides
Alkyl halides treated with acetylide ions undergo SN2 reactions to give alkynes . Acetylide ions are great nucleophiles that perform SN2 reactions on alkyl halides .
Hydrolysis
Hydrogen acetylides can be partially hydrolyzed to form the respective hydroxides .
Other Reactions
Comparison with Similar Compounds
Structural Comparison with Alkaline-Earth-Metal Acetylides
Alkaline-earth-metal acetylides (M = Ca, Sr, Ba) share σ-bonding frameworks but exhibit distinct geometric deviations due to varying metal sizes and ligand interactions. Key structural parameters are summarized in Table 1.
Table 1: Structural Parameters of Group 2 Acetylides
| Metal | C-M-C Angle (°) | M-C≡C Angle (°) | Ligand System | Source |
|---|---|---|---|---|
| Ca | 164.2(2) | 130.1(2) | [18]crown-6 + C≡CSiPh₃ | |
| Sr | 163.8(3) | 128.4(3) | [18]crown-6 + C≡CSiPh₃ | |
| Ba | 162.7(3) | 126.6(3) | [18]crown-6 + C≡CSiPh₃ |
Key Observations :
- C-M-C Angle : The angle narrows slightly down Group 2 (Ca → Sr → Ba), reflecting increased metal size and steric repulsion between ligands.
- M-C≡C Angle: Distortion from linearity (180°) becomes more pronounced with larger metals, reaching 126.6° for barium. This trend correlates with the weakening of M-C≡C π-backbonding as metal size increases .
Thermal Stability and Reactivity
Barium acetylide exhibits lower thermal stability compared to calcium acetylide but higher than strontium acetylide under specific conditions (Table 2).
Table 2: Ignition Temperatures of Metal Acetylides
| Compound | Ignition Temperature (°C) | Source |
|---|---|---|
| This compound | >122 | |
| Strontium acetylide | >182 | |
| Calcium acetylide | >305 | |
| Zirconium acetylide | >400 |
Key Observations :
- This compound’s moderate stability allows its use in controlled synthetic applications, such as precursor roles in organometallic synthesis, though it is less thermally robust than calcium derivatives .
Comparison with Transition Metal Acetylides
Transition metal acetylides (e.g., Cu, Ag) differ fundamentally from alkaline-earth derivatives:
Table 3: Ionic vs. Covalent Acetylides
Key Observations :
- This compound’s ionic nature facilitates straightforward hydrolysis, whereas covalent transition metal acetylides require stronger acids or bases for decomposition.
- Transition metal acetylides often form extended networks, enabling applications in materials science (e.g., conductive polymers), unlike the discrete complexes of alkaline-earth systems .
Research Findings and Implications
Ligand Effects : Bulky ligands (e.g., C≡CSiPh₃) exacerbate angular distortions in this compound by introducing steric strain. Smaller ligands may reduce distortion but increase reactivity .
Synthetic Utility : Calcium acetylide is widely used in carbodiimide insertion reactions (e.g., forming propiolamidinates), but barium analogues are less explored due to handling challenges .
Periodic Trends : Structural and thermal properties in Group 2 acetylides are dictated by metal size and electron density, with barium occupying a middle ground between strontium and calcium in stability and reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for barium acetylide, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound (BaC₂) synthesis typically involves direct reaction of barium metal with acetylene under inert conditions. To ensure reproducibility:
- Use controlled stoichiometry (e.g., Ba:C₂H₂ molar ratios) and inert atmosphere (argon/glovebox) to minimize oxidation .
- Characterize intermediates via X-ray diffraction (XRD) and infrared spectroscopy (IR) to confirm phase purity .
- Document reaction parameters (temperature, pressure, solvent) in detail, adhering to journal guidelines for experimental transparency .
Q. How can the thermal stability of this compound be accurately measured, and what factors influence discrepancies in reported data?
- Methodological Answer :
- Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled atmospheres to avoid side reactions (e.g., hydrolysis or oxidation) .
- Discrepancies often arise from impurities (e.g., residual solvents) or inconsistent heating rates. Validate results with multiple characterization techniques (e.g., XRD post-thermal treatment) .
Advanced Research Questions
Q. What computational methods are most reliable for modeling the electronic structure of this compound, and how do exchange-correlation functionals affect accuracy?
- Methodological Answer :
- Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for metal-carbide systems .
- Compare results with post-Hartree-Fock methods (e.g., MP2) to assess electron correlation effects. Basis sets must include relativistic corrections for barium (e.g., effective core potentials) .
- Validate computational predictions against experimental Raman spectra or electron energy loss spectroscopy (EELS) data .
Q. How can contradictory data on this compound’s reactivity with polar solvents be resolved?
- Methodological Answer :
- Design kinetic studies using stopped-flow spectroscopy to monitor reaction rates in real time .
- Control variables: solvent dielectric constant, trace water content, and temperature. Use isotopic labeling (e.g., D₂O) to distinguish hydrolysis pathways .
- Apply multivariate analysis (e.g., Hammett equations) to correlate reactivity with solvent parameters .
Q. What strategies exist for integrating this compound into solid-state materials, and how can interfacial compatibility be assessed?
- Methodological Answer :
- Use mechanochemical synthesis or chemical vapor deposition (CVD) to embed BaC₂ in matrices (e.g., graphene or metal-organic frameworks) .
- Characterize interfaces via scanning transmission electron microscopy (STEM) and electron energy-loss spectroscopy (EELS) to detect lattice mismatches or charge transfer .
- Compare experimental band structures with DFT-calculated density of states (DOS) to identify interfacial electronic effects .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported magnetic properties of this compound?
- Methodological Answer :
- Replicate studies using SQUID magnetometry under identical conditions (temperature, field strength).
- Rule out extrinsic factors (e.g., oxygen contamination) via X-ray photoelectron spectroscopy (XPS) .
- Publish raw data and analysis scripts in supplementary materials to enable independent verification .
Methodological Best Practices
Table 1 : Key Techniques for this compound Research
Guidance for Academic Writing
- Experimental Sections : Follow Beilstein Journal guidelines: detail equipment models, purity of reagents, and data acquisition parameters .
- Data Interpretation : Use Bloom’s Taxonomy to frame discussions (e.g., Analyze contradictions, Evaluate mechanistic hypotheses) .
- Reproducibility : Archive raw datasets in repositories like Zenodo and cite them using DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
